2-(4-(4-(trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide
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Description
2-(4-(4-(trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide, also known as TFB-TAZ, is a synthetic compound that belongs to the class of tetrazole-based molecules. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields such as medicine, biology, and chemistry.
Scientific Research Applications
Electrochromic Devices
The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles . These polymers are promising anodic materials for electrochromic devices . Electrochromic devices can change their color reversibly upon applying various potentials or undergoing a redox process . This property makes them useful in applications such as auto-dimming mirrors, smart windows of architectures, and energy storage devices .
Inhibitors of Human Soluble Epoxide Hydrolase
The compound is used in the synthesis of N, N ′-disubstituted bis-ureas . These bis-ureas are promising as inhibitors of human soluble epoxide hydrolase . Soluble epoxide hydrolase (sEH) is a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .
Organic Synthesis
The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl isocyanate . This isocyanate is used in the reaction with aliphatic diamines to produce N, N ′-disubstituted bis-ureas .
Study of Biological Processes Related to Aging
Compounds containing a 4-(trifluoromethoxy)phenyl group may be useful in studying biological processes related to aging .
Insecticides
Compounds containing a 4-(trifluoromethoxy)phenyl group are used as insecticides . They act by blocking potential-dependent sodium channels in injurious insects and rodents .
Antitumor Activity
Compounds containing a 4-(trifluoromethoxy)phenyl group have shown antitumor activity via inhibition of tyrosine kinase .
properties
IUPAC Name |
2-[4-[[4-(trifluoromethoxy)benzoyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O3/c17-16(18,19)28-12-7-1-9(2-8-12)15(27)21-10-3-5-11(6-4-10)25-23-14(13(20)26)22-24-25/h1-8H,(H2,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLLMYUWOTNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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